![molecular formula C19H13FO4S B2534895 Dibenzofuran-2-yl 4-fluoro-2-methylbenzenesulfonate CAS No. 865613-46-3](/img/structure/B2534895.png)
Dibenzofuran-2-yl 4-fluoro-2-methylbenzenesulfonate
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Description
Scientific Research Applications
Photocatalysis
Recent advances in photocatalysis highlight the use of organophotocatalysts like 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) for various organic reactions. These catalysts offer excellent redox windows, good chemical stability, and broad applicability, making them attractive for metal-free photocatalysis applications (Shang et al., 2019).
Radiosynthesis and Imaging
Efficient methods for the fluorine-18 labeling of beta-blockers have been developed, showcasing the synthesis, radiolabeling, and ex vivo biodistribution of fluorinated compounds. These methods involve the use of synthetically versatile intermediates that can be conjugated to phenoxy cores, demonstrating potential for cerebral PET imaging (Stephenson et al., 2008).
Anticancer Activity
Research on mixed-ligand copper(II)-sulfonamide complexes has shown effects on DNA binding, cleavage, genotoxicity, and anticancer activity. These studies reveal the significant role of the sulfonamide derivative in interacting with DNA and highlight the potential for developing novel anticancer treatments (González-Álvarez et al., 2013).
Electrophosphorescence
A study on the development of dibenzofuran-based host materials for blue electrophosphorescence demonstrates the conversion of dibenzofuran to electron-transporting materials via substitution with diphenylphosphine oxide moieties. This research offers insights into the design of materials with favorable electron-transport properties for use in electrophosphorescent devices (Vecchi et al., 2006).
Environmental Degradation
The bacterial metabolism of fluorene and its heteroatomic analogs, including dibenzofuran, has been reviewed, highlighting the susceptibility of these compounds to various initial oxidation modes. This research is crucial for understanding the environmental degradation of contaminants in areas impacted by spills of creosote and related substances (Bressler & Fedorak, 2000).
properties
IUPAC Name |
dibenzofuran-2-yl 4-fluoro-2-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FO4S/c1-12-10-13(20)6-9-19(12)25(21,22)24-14-7-8-18-16(11-14)15-4-2-3-5-17(15)23-18/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFVNVXEZXOYLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)OC2=CC3=C(C=C2)OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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